molecular formula C8H5BrF3NO B13437752 2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone

2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone

Cat. No.: B13437752
M. Wt: 268.03 g/mol
InChI Key: PDEHMDPCPDRUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H5BrF3NO It is characterized by the presence of an amino group, a bromo substituent, and a trifluoromethyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is unique due to the presence of both the amino and bromo groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H5BrF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2

InChI Key

PDEHMDPCPDRUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)C(F)(F)F

Origin of Product

United States

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